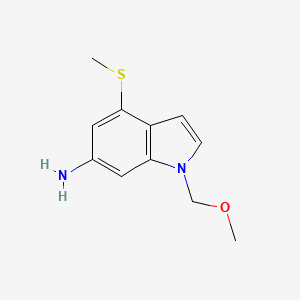
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxymethyl group at the 1-position, a methylthio group at the 4-position, and an amine group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine can be achieved through various synthetic routes. One common method involves the treatment of 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like 5’-methylthioadenosine phosphorylase (MTAP), leading to the accumulation of toxic metabolites and disruption of cellular processes . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Methoxymethylimidazole: Shares the methoxymethyl group but differs in the core structure.
1-Triphenylmethylimidazole: Similar in having a substituted imidazole ring.
1-(N,N-Dimethylsulphonamido)imidazole: Contains a sulphonamido group instead of a methylthio group.
Uniqueness
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methylthio groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylsulfanylindol-6-amine |
InChI |
InChI=1S/C11H14N2OS/c1-14-7-13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,7,12H2,1-2H3 |
InChI Key |
YOHYQDPMSPBPOX-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1C=C(C=C2SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


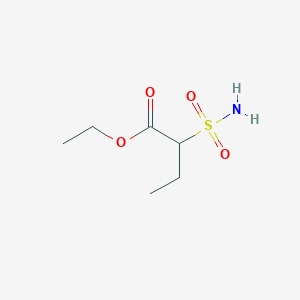
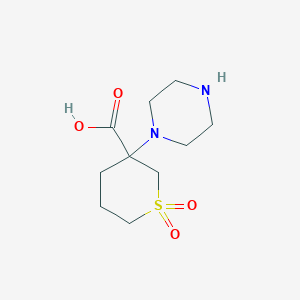

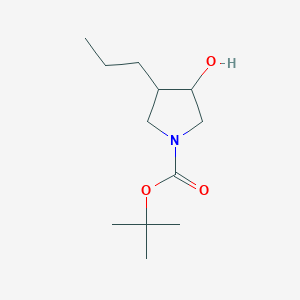

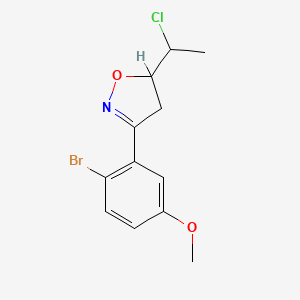
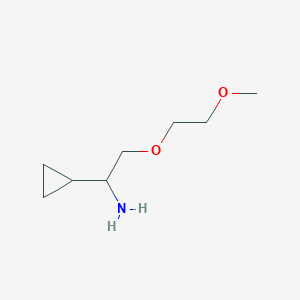

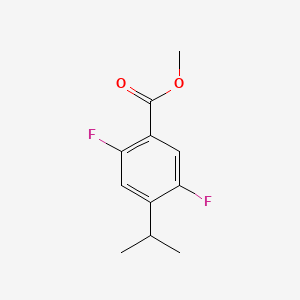
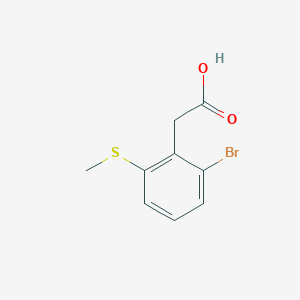



![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
